![molecular formula C18H17BrN2O4S B2720030 1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-41-7](/img/structure/B2720030.png)
1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17BrN2O4S and its molecular weight is 437.31. The purity is usually 95%.
BenchChem offers high-quality 1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multifunctional Materials
Compounds with related structural motifs have been investigated for their multifunctional properties, particularly in materials science. For instance, bisthienylethene derivatives containing N,O-donor binding sites have been synthesized and characterized for their unique photochromic behavior and magnetic properties. These compounds exhibit slow magnetic relaxation and a distinct color change upon irradiation with specific wavelengths of light, suggesting potential applications in information storage, sensors, and switches (Cao et al., 2015).
Synthetic Chemistry
In the realm of synthetic organic chemistry, derivatives structurally related to the query compound have been synthesized to explore new chemical transformations and produce heterocyclic compounds. For example, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis has been employed to afford 1-substituted benzimidazoles, showcasing a method to generate valuable heterocyclic motifs with potential applications in drug development and material science (Lygin & Meijere, 2009).
Corrosion Inhibition
Research on imidazole derivatives with methoxyphenyl groups has demonstrated their effectiveness as corrosion inhibitors for metals in acidic solutions. These studies underline the role of functional groups (e.g., OH, NH2, OCH3) in enhancing the corrosion inhibition efficiency, presenting an avenue for the development of new materials for protecting industrial infrastructure (Prashanth et al., 2021).
Antioxidant Activity
Bromophenol derivatives from marine algae have been studied for their antioxidant activity, highlighting the potential of natural products in contributing to food preservation and health applications. These compounds exhibit potent free radical scavenging activities, which are crucial for developing new antioxidants (Li et al., 2011).
Central Nervous System Research
Highly potent serotonin-3 receptor antagonists, sharing structural similarities with the query compound, have been synthesized and evaluated for their CNS penetrability and receptor affinity. Such research underscores the importance of structural design in developing therapeutic agents for neurological conditions (Rosen et al., 1990).
properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-25-17-8-3-2-7-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-6-4-5-12(19)9-13/h2-9,15-16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXUXTUPUCTCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)
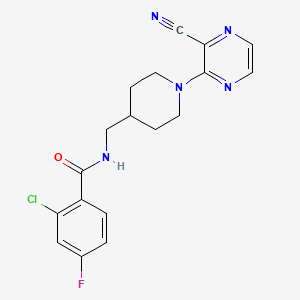
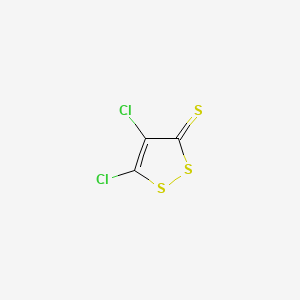
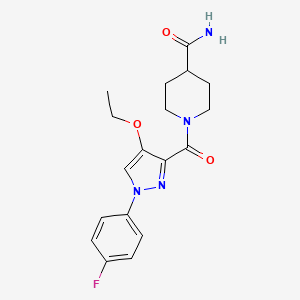
![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)
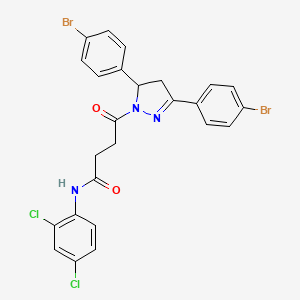
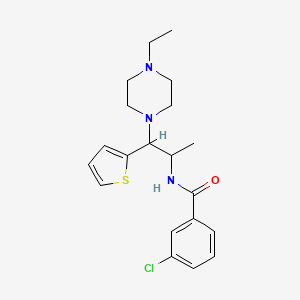
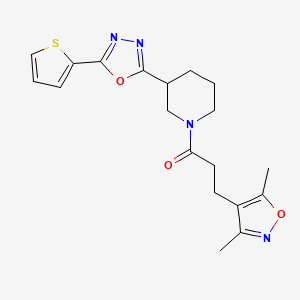
methanone](/img/structure/B2719967.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)